Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves the condensation of 3,4-dimethylphenoxyacetic acid with 2-amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acetic acid (AcOH), and water (H₂O).
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF), and ethanol (EtOH).
Substitution: NaH, KOtBu, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene and phenoxy derivatives.
Scientific Research Applications
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the 3,4-dimethylphenoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23NO4S |
---|---|
Molecular Weight |
361.5g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H23NO4S/c1-6-23-19(22)17-13(4)14(5)25-18(17)20-16(21)10-24-15-8-7-11(2)12(3)9-15/h7-9H,6,10H2,1-5H3,(H,20,21) |
InChI Key |
AEROLFHPJITDRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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